Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-
Description
Introduction to Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-
Chemical Classification and IUPAC Nomenclature
The compound benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- belongs to the benzenesulfonamide class, characterized by a benzene ring fused to a sulfonamide functional group. Its systematic IUPAC name is derived through the following hierarchical analysis:
- Parent structure : Benzenesulfonamide (a benzene ring with a sulfonamide group at position 1).
- Substituents :
- 4-ethoxy : An ethoxy group (-OCH₂CH₃) at position 4 of the benzene ring.
- N-[3-(methoxymethyl)phenyl] : A phenyl group substituted with a methoxymethyl group (-CH₂OCH₃) at position 3, attached to the sulfonamide nitrogen.
- 3-(4-methyl-1-piperazinyl) : A 4-methylpiperazine moiety linked to position 3 of the benzene ring.
The full IUPAC name is 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide . This naming aligns with analogous structures documented in PubChem entries, such as 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide (CID 2224391) and 2,3,5,6-tetramethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide (CID 984374).
| Structural Feature | Position | Role in Nomenclature |
|---|---|---|
| Ethoxy group | 4 | Prefix "4-ethoxy" |
| Sulfonamide nitrogen substituent | N-linked | "N-[3-(methoxymethyl)phenyl]" |
| 4-Methylpiperazine | 3 | Suffix "3-(4-methylpiperazin-1-yl)" |
Historical Context of Benzenesulfonamide Derivatives in Medicinal Chemistry
Benzenesulfonamide derivatives have played a pivotal role in drug discovery since the 1930s, beginning with sulfanilamide antibiotics. Over time, structural modifications have expanded their applications into anti-inflammatory, anticancer, and enzyme-targeting therapies. For example, the pyrazolyl benzenesulfonamide compound described in USRE44048E1 demonstrates anti-inflammatory properties via cyclooxygenase-2 (COX-2) inhibition, a mechanism shared by Celecoxib.
The introduction of piperazine and methoxymethyl substituents, as seen in the target compound, reflects modern strategies to enhance pharmacokinetic properties. Piperazine rings improve solubility and receptor binding, while methoxymethyl groups modulate lipophilicity and metabolic stability. These innovations build upon early benzenesulfonamide scaffolds to achieve selective targeting of biological pathways.
Significance of Substituent Groups: Ethoxy, Methoxymethyl, and 4-Methylpiperazine Moieties
Ethoxy Group
The 4-ethoxy substituent influences electronic and steric properties. Ethoxy’s electron-donating nature enhances ring resonance stability, while its moderate hydrophobicity balances solubility and membrane permeability. Comparable ethoxy-containing benzenesulfonamides, such as CID 2224391, exhibit improved metabolic resistance compared to shorter alkoxy chains.
Methoxymethylphenyl Group
The N-[3-(methoxymethyl)phenyl] group introduces a branched ether linkage, which:
- Increases steric bulk, potentially reducing off-target interactions.
- Enhances hydrogen-bonding capacity via the ether oxygen.
This substituent is structurally analogous to the methoxymethyl groups in CAS 1374643-67-0, which contribute to selective enzyme inhibition.
4-Methylpiperazine
The 3-(4-methylpiperazinyl) moiety is a hallmark of bioactive molecules, offering:
- Basic nitrogen atoms for salt formation and solubility optimization.
- Conformational flexibility for adapting to enzyme active sites.
In CID 984374, a similar 4-methylpiperazine group enhances affinity for kinase targets, suggesting analogous applications for the subject compound.
| Substituent | Key Properties | Biological Implications |
|---|---|---|
| Ethoxy | Electron donation, moderate hydrophobicity | Metabolic stability, membrane permeability |
| Methoxymethylphenyl | Steric bulk, hydrogen-bonding capacity | Target selectivity, reduced off-target effects |
| 4-Methylpiperazine | Solubility, conformational flexibility | Enhanced receptor binding, pharmacokinetics |
Properties
Molecular Formula |
C21H29N3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H29N3O4S/c1-4-28-21-9-8-19(15-20(21)24-12-10-23(2)11-13-24)29(25,26)22-18-7-5-6-17(14-18)16-27-3/h5-9,14-15,22H,4,10-13,16H2,1-3H3 |
InChI Key |
MPAHEGBWVVDXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of ethoxy and methoxymethyl groups, and the attachment of the piperazinyl moiety. Common reagents used in these reactions include sulfonyl chlorides, ethoxy and methoxymethyl halides, and piperazine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted benzenesulfonamide compounds.
Scientific Research Applications
Biological Activities
Benzenesulfonamide derivatives are known for their diverse biological activities, primarily attributed to their ability to inhibit carbonic anhydrases. These enzymes are crucial for various physiological processes such as respiration and fluid balance. The specific compound discussed has shown promising results in several areas:
- Inhibition of Carbonic Anhydrases : The compound acts as an inhibitor of carbonic anhydrases, which are involved in the regulation of pH and bicarbonate levels in the body. This mechanism is beneficial in treating conditions like glaucoma and edema .
- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit tumor necrosis factor (TNF) converting enzyme (TACE), which plays a role in inflammatory responses. This inhibition can be useful in treating inflammatory diseases .
- Antimicrobial Activity : Some benzenesulfonamide derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics .
- Anticancer Potential : Research indicates that certain benzenesulfonamide compounds can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .
Case Study 1: Inhibition of TACE
A study demonstrated that benzenesulfonamide derivatives could effectively inhibit TACE activity, leading to reduced TNF-alpha production. This reduction is significant for treating autoimmune diseases where TNF-alpha plays a pivotal role in inflammation .
Case Study 2: Anticancer Activity
Research published in PubMed highlighted the anticancer properties of specific benzenesulfonamide compounds, showing their ability to induce cell death in various cancer cell lines through apoptosis mechanisms .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of Compound X, highlighting structural variations and their implications:
Key Structural and Functional Insights:
Substituent Effects on Receptor Binding :
- The 4-methylpiperazinyl group in SB-258585 and SB-399885 is critical for 5-HT6 receptor antagonism, suggesting Compound X may share this activity .
- The ethoxy group in Compound X may enhance membrane permeability compared to methoxy or iodo substituents in analogs.
Selectivity Profiles: Fluorinated analogs (e.g., ) demonstrate how halogenation can alter target selectivity, but Compound X lacks halogens, possibly favoring non-CNS applications .
Research Findings and Methodological Context
- Pharmacological Assays: The SRB (sulforhodamine B) cytotoxicity assay () is widely used to evaluate anticancer activity of sulfonamide derivatives.
- Drug Discovery Trends: emphasizes the role of structural diversification in benzenesulfonamides for targeting novel pathways (e.g., kinase inhibition or GPCR modulation) .
Biological Activity
Benzenesulfonamides are a class of compounds known for their diverse biological activities, primarily due to their ability to inhibit various enzymes, including carbonic anhydrases. The compound 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-benzenesulfonamide exhibits a unique structure that may enhance its therapeutic potential. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-benzenesulfonamide is , with a molecular weight of approximately 419.5 g/mol. The structure includes an ethoxy group, a methoxymethyl substituent on the phenyl ring, and a piperazine moiety, contributing to its biological activity.
Biological Activity Overview
Benzenesulfonamides have shown various biological activities, including:
- Inhibition of Carbonic Anhydrases : These enzymes are crucial in physiological processes such as respiration and fluid balance. The specific compound has demonstrated promising results in inhibiting carbonic anhydrase IX, which is implicated in tumor growth and metastasis.
- Antimicrobial Activity : Research has indicated that benzenesulfonamide derivatives possess significant antimicrobial properties. For instance, compounds derived from benzenesulfonamides have been tested against various bacterial strains with varying degrees of success.
1. Inhibition Studies
A study evaluated the inhibition of carbonic anhydrase IX by the compound. The results indicated that 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-benzenesulfonamide showed a high binding affinity towards the enzyme, suggesting potential applications in cancer therapy.
2. Antimicrobial Activity
In vitro tests were conducted on several derivatives of benzenesulfonamides. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 4a | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4e | C. albicans | 6.63 |
| 4e | A. niger | 6.28 |
These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.
3. Anti-inflammatory Effects
The anti-inflammatory properties were assessed using a carrageenan-induced rat paw edema model. Compounds derived from benzenesulfonamides exhibited significant reductions in edema at various time points, indicating their efficacy in treating inflammatory conditions.
The biological activities of 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-benzenesulfonamide can be attributed to its structural features:
- Sulfonamide Group : This functional group is known for its role in enzyme inhibition.
- Piperazine Moiety : Enhances solubility and bioavailability.
- Ethoxy and Methoxymethyl Substituents : These groups may increase selectivity for target enzymes or receptors.
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing this benzenesulfonamide derivative, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of 4-ethoxybenzenesulfonyl chloride with a substituted aniline intermediate (e.g., 3-(methoxymethyl)aniline). The 4-methylpiperazine group is introduced via nucleophilic substitution or reductive amination. Key steps include:
- Condensation reactions under anhydrous conditions using catalysts like triethylamine .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to remove unreacted intermediates .
- Purity validation using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm >95% purity. Impurities (e.g., residual solvents or byproducts) are monitored via LC-MS .
Q. 1.2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxymethyl at δ 3.3–3.5 ppm, piperazinyl protons at δ 2.4–3.1 ppm) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bends (~1600 cm⁻¹) .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., de-ethylated byproducts) using electrospray ionization (ESI) in positive ion mode .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) within ±0.3% of theoretical values .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against carbonic anhydrase isoforms?
Methodological Answer:
- Enzyme Inhibition Assays : Use recombinant human carbonic anhydrases (CA I, II, IX, XII) with 4-nitrophenyl acetate as a substrate. Measure IC₅₀ values via stopped-flow CO₂ hydration .
- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to model interactions between the 4-methylpiperazinyl group and CA active-site Zn²⁺. Compare binding affinities with analogs lacking the methoxymethyl substituent .
- Thermodynamic Analysis : Calculate ΔG binding energies using isothermal titration calorimetry (ITC) to assess entropy/enthalpy contributions .
Q. 2.2. How can contradictory data on cytotoxicity across cell lines be resolved?
Methodological Answer: Contradictions may arise from cell-specific uptake or metabolism. Address this by:
- Cellular Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp) and efflux ratios (P-gp/BCRP involvement) .
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify cytotoxic derivatives .
- Gene Expression Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify overexpression of detoxifying enzymes (e.g., GSTs) or transporters .
Q. 2.3. What strategies are effective in improving aqueous solubility without compromising target binding?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups at the methoxymethyl position, which hydrolyze in vivo to regenerate the active compound .
- Co-Crystallization : Screen with cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, enhancing solubility by 10–50-fold .
- Salt Formation : React with HCl or maleic acid to generate water-soluble salts while retaining piperazinyl basicity (pKa ~7.5) .
Q. 2.4. How can computational methods predict off-target interactions with non-CA enzymes?
Methodological Answer:
- Phylogenetic Analysis : Use tools like SwissTargetPrediction to identify homologous enzymes (e.g., sulfotransferases or kinases) with conserved binding motifs .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability in non-target pockets (e.g., ATP-binding sites) .
- Selectivity Screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo assays to quantify off-target inhibition .
Data Analysis and Reproducibility
Q. 3.1. How should researchers address batch-to-batch variability in biological activity?
Methodological Answer:
- Quality Control (QC) Protocols : Implement strict reaction monitoring (e.g., in situ FT-IR for reaction completion) and standardized purification workflows .
- Bioactivity Normalization : Express IC₅₀ values relative to an internal control (e.g., acetazolamide for CA assays) to correct for inter-experimental variability .
- Statistical Analysis : Use multivariate ANOVA to isolate variability sources (e.g., solvent residues, temperature fluctuations) .
Q. 3.2. What are best practices for validating computational docking results experimentally?
Methodological Answer:
- Site-Directed Mutagenesis : Mutate key residues (e.g., CA II Thr200) predicted to interact with the compound and measure changes in IC₅₀ .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to confirm docking-predicted affinities .
- X-ray Crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to visualize ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
